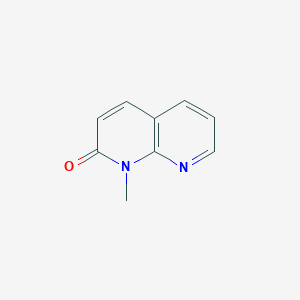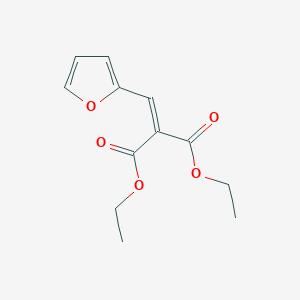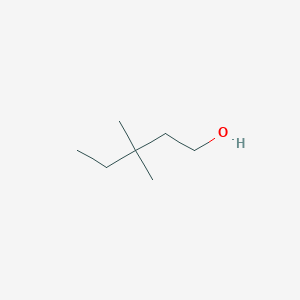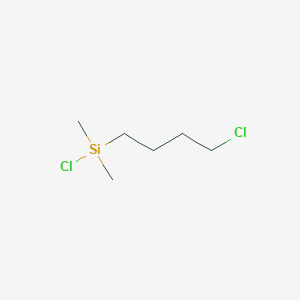
4-Chlorobutyldimethylchlorosilane
Overview
Description
Synthesis Analysis
The synthesis of (chloromethyl)silanes, which are structurally related to 4-Chlorobutyldimethylchlorosilane, involves the reaction of chlorosilanes with (chloromethyl)lithium generated in situ from bromochloromethane and n-butyllithium. This method is applicable to a wide variety of chlorosilanes and is particularly useful for silanes with reactive bonds such as Si-Si, Si-H, Si-vinyl, and Si-allyl, generally yielding high-quality (chloromethyl)silanes .
Molecular Structure Analysis
While the molecular structure of 4-Chlorobutyldimethylchlorosilane is not explicitly described in the provided papers, it can be inferred that the compound would have a chlorobutyl group attached to a dimethylchlorosilane moiety. This structure would be expected to exhibit characteristics typical of chlorosilanes, such as reactivity with nucleophiles and the potential for further functionalization.
Chemical Reactions Analysis
The chemical reactions of chlorosilanes, as mentioned in the first paper, can be extended to chloromethylation of other group 14 element halides, including germanium, tin, and lead halides. This suggests that 4-Chlorobutyldimethylchlorosilane could also undergo similar reactions, potentially leading to the formation of various organometallic compounds .
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Synthesis and Characterization of Organosilane Compounds
4-Chlorobutyldimethylchlorosilane has been utilized in the synthesis and characterization of various organosilane compounds. For instance, it was used in the synthesis of trinuclear ferrocenyl based organosilane compounds, demonstrating its role in creating complex molecular structures with specific electrochemical properties (Teimuri‐Mofrad, Safa, & Rahimpour, 2014).
2. Modifying Adsorption Properties of Materials
The modification of diatomite's adsorption properties using organosilanes, including trimethylchlorosilane, highlights another application. This modification significantly improves the material's methane adsorption capacity, indicating potential uses in gas storage and environmental applications (Mu et al., 2018).
3. Molecular Structure and Reaction Studies
Studies on molecular structures and reactions involving chlorosilanes provide insights into the behavior and applications of these compounds. Research includes the examination of bond-coupled electron transfer processes in disilanes and the analysis of molecular structure and conformation in gaseous vinyldimethylchlorosilane (Al‐Kaysi & Goodman, 2005), (Shen, 1983).
4. Applications in Polymer Science
Chlorosilanes, including 4-Chlorobutyldimethylchlorosilane, are integral in polymer science for synthesizing specific types of polymers with unique properties. For instance, they have been used in the synthesis of amine-terminal polystyrenes, showcasing their role in developing functional polymers (Cernohous, Macosko, & Hoye, 1998).
5. Surface Modification for Enhanced Properties
Research has demonstrated the use of chlorosilanes in modifying the surfaces of various materials, such as ceramic membranes, to enhance their properties for specific applications. This includes making membranes hydrophobic for use in membrane distillation, indicating its potential in water treatment technologies (Hendren, Brant, & Wiesner, 2009).
properties
IUPAC Name |
chloro-(4-chlorobutyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYPBFYHSUIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373901 | |
| Record name | Chloro(4-chlorobutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobutyldimethylchlorosilane | |
CAS RN |
18145-84-1 | |
| Record name | Chloro(4-chlorobutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





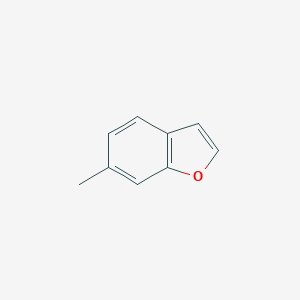
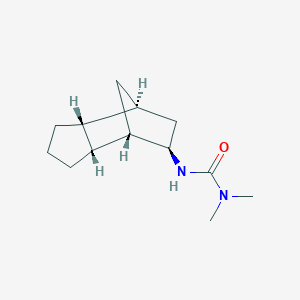
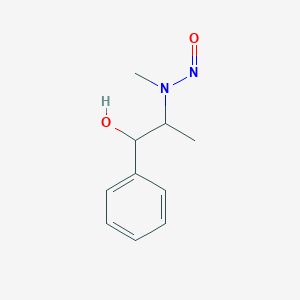
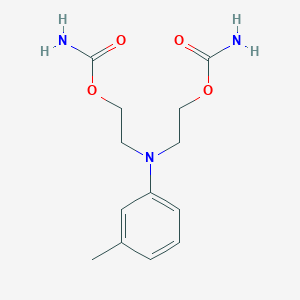
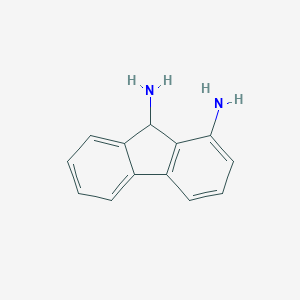
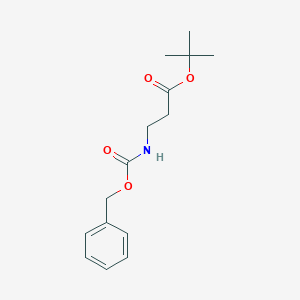
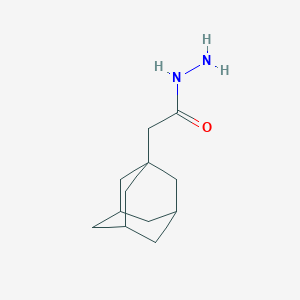
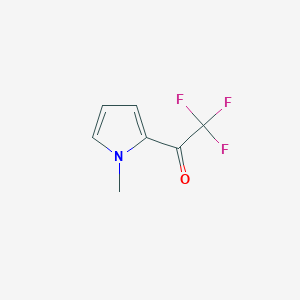
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
